DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE

Beschreibung

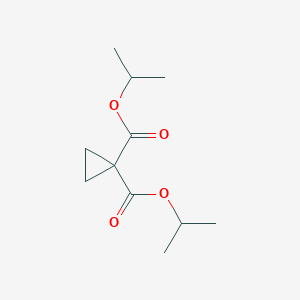

Diisopropyl 1,1-cyclopropane-dicarboxylate is a cyclopropane-derived diester compound with two isopropyl ester groups attached to adjacent carbons (1,1-positions) of the strained cyclopropane ring. The parent acid, 1,1-cyclopropane-dicarboxylic acid, is synthesized via established methods involving cyclopropanation reactions, as described by Singh and Danishefsky (1990) . Esterification of this acid with isopropyl alcohol yields the diisopropyl ester, characterized by moderate lipophilicity (LogP = 1.67) and low volatility (vapor pressure = 0.0613 mmHg at 25°C) . Its refractive index (1.47) and polar surface area (52.6 Ų) suggest utility in pharmaceutical or materials science applications where solubility and permeability are critical.

Eigenschaften

IUPAC Name |

dipropan-2-yl cyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-7(2)14-9(12)11(5-6-11)10(13)15-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRJBKMIMQFNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC1)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633466 | |

| Record name | Dipropan-2-yl cyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162654-65-1 | |

| Record name | Dipropan-2-yl cyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Reagents

The reaction typically employs dimethyl malonate or diethyl malonate as the starting material, reacted with 1,2-dichloroethane or 1,2-dichloropropane in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc). Finely ground potassium carbonate (85% particles <0.1 mm) serves as the base, facilitating deprotonation and nucleophilic attack. Key parameters include:

-

Temperature : 90–160°C (optimal range: 110–130°C)

-

Solvent-to-reactant ratio : 1:1 to 3:1 (w/w)

-

Reaction time : 5–15 hours, depending on haloalkane reactivity.

Azeotropic distillation removes water generated during the reaction, enhancing equilibrium displacement toward product formation. The 1,2-dichloroalkane itself often acts as an entrainment agent, separating into an organic phase for recycling.

Table 1: Representative Reaction Parameters for Direct Cyclopropanation

| Parameter | Value Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 90–160 | 120 |

| K₂CO₃ particle size (mm) | ≤0.1 (85% <0.05) | 0.05 |

| Solvent | DMF/DMAc | DMF |

| Yield (%) | 80–85 | 85 |

Mechanistic Insights

The reaction proceeds through a double alkylation mechanism:

-

Deprotonation of malonate by K₂CO₃ generates a resonance-stabilized enolate.

-

Nucleophilic attack on 1,2-dichloroalkane forms a chloro-enolate intermediate.

-

Intramolecular cyclization releases KCl, forming the cyclopropane ring.

Notably, the fine particle size of K₂CO₃ maximizes surface area, accelerating deprotonation and minimizing side reactions such as vinyl chloride formation.

Transesterification of Lower Alkyl Esters

Diisopropyl esters are often synthesized via transesterification of dimethyl or diethyl cyclopropane-1,1-dicarboxylate with isopropanol. This method is preferred for higher alcohols due to steric hindrance in direct synthesis.

Catalytic Systems and Conditions

The reaction employs butyl titanate (Ti(OCH₂CH₂CH₂CH₃)₄) or p-toluenesulfonic acid (PTSA) as catalysts under reflux conditions. Key steps include:

Table 2: Transesterification Optimization Data

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Butyl titanate | 80–100 | 6–8 | 90–95 |

| PTSA | 100–120 | 10–12 | 85–88 |

The use of butyl titanate minimizes side reactions, achieving near-quantitative conversion.

Alcoholate-Mediated Cyclization

An alternative method described in patent US5869737A utilizes alcoholates (e.g., sodium ethylate) as strong bases in non-polar solvents like toluene or xylene. This approach suppresses hydrogen chloride elimination, a common side reaction in dichloroalkane-based syntheses.

Process Overview

-

Gradual addition of sodium ethylate to a mixture of diethyl malonate and 1,2-dichloropropane.

-

Maintenance of 95–120°C to ensure complete cyclization.

This method avoids azeotropic distillation, simplifying equipment requirements. However, it necessitates careful control of alcoholate concentration to prevent decomposition.

Industrial-Scale Production Considerations

Solvent and Reagent Recycling

Both direct and transesterification methods emphasize solvent recovery. For example:

Purification Techniques

Crude DICD is purified via:

-

Flash distillation : Removes high-boiling impurities under reduced pressure (14 mbar).

-

Recrystallization : From hexane/ethyl acetate mixtures, achieving >99% purity.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for DICD Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Cyclopropanation | 85 | 98 | High | Moderate |

| Transesterification | 95 | 99 | Moderate | High |

| Alcoholate-Mediated | 90 | 97 | Low | Low |

The transesterification route is favored for small-scale pharmaceutical production due to superior purity, while direct cyclopropanation dominates bulk manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions

Dipropan-2-yl cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield cyclopropane-1,1-dicarboxylic acid and isopropanol.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Cyclopropane-1,1-dicarboxylic acid and isopropanol.

Reduction: Cyclopropane-1,1-dimethanol.

Substitution: Various cyclopropane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DICD serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for the formation of various derivatives through nucleophilic substitution reactions. For instance, it can be transformed into other cyclopropane derivatives by reacting with different nucleophiles such as amines or alcohols under mild conditions.

Pharmaceutical Development

Diisopropyl 1,1-cyclopropane-dicarboxylate is utilized in the production of active pharmaceutical ingredients (APIs). Notably, it has been identified as a precursor for drugs like Montelukast and Ketorolac, which are used to treat allergies and pain relief respectively. The compound's ability to undergo ring-opening reactions makes it suitable for synthesizing these therapeutics .

Biochemical Probing

In biological research, DICD has been investigated for its potential as a biochemical probe to study enzyme mechanisms. Its structural features allow it to interact with specific molecular targets, providing insights into enzymatic processes and potentially leading to the development of novel therapeutic agents.

Case Study 1: Synthesis of Ketorolac

In a study focused on the synthesis of Ketorolac, this compound was successfully employed as an intermediate. The synthetic route involved several steps where DICD was converted into key intermediates before yielding the final drug product. This method demonstrated high efficiency and selectivity, showcasing DICD's importance in pharmaceutical chemistry.

Case Study 2: Enzyme Mechanism Investigation

Research conducted on the enzyme inhibition mechanisms utilized DICD as a probe to understand how certain enzymes interact with cyclopropane derivatives. The results indicated that DICD could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential role in drug design targeting these enzymes.

Data Table: Comparative Applications of DICD

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatile building block |

| Pharmaceutical Development | Precursor for drugs like Montelukast and Ketorolac | High yield and efficiency |

| Biochemical Research | Probe for studying enzyme mechanisms | Insights into enzymatic processes |

| Specialty Chemicals | Production of specialty chemicals and materials | Diverse industrial applications |

Wirkmechanismus

The mechanism of action of dipropan-2-yl cyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release cyclopropane-1,1-dicarboxylic acid, which may interact with enzymes or receptors in biological systems. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Diethyl Cyclopentane-1,1-Dicarboxylate

Structural Differences :

- Core ring : Diisopropyl 1,1-cyclopropane-dicarboxylate features a strained 3-membered cyclopropane ring, whereas diethyl cyclopentane-1,1-dicarboxylate (C₁₁H₁₈O₄, MW 214.26 g/mol) has a 5-membered cyclopentane ring. Cyclopropane’s angle strain increases reactivity compared to the more stable cyclopentane.

- Ester groups : The isopropyl substituents in the former enhance lipophilicity (LogP = 1.67) compared to ethyl groups in the latter (estimated LogP ~1.0–1.3).

Implications :

- Reactivity : The cyclopropane core may facilitate ring-opening reactions in synthetic chemistry, unlike the inert cyclopentane.

- Physical properties : The bulkier isopropyl groups reduce volatility but improve lipid membrane permeability, making the cyclopropane derivative more suitable for drug delivery .

Dimethyl 1,1-Cyclopropane-Dicarboxylate

Hypothetical Comparison :

- Molecular weight : Dimethyl ester (C₈H₁₀O₄, MW 170.16 g/mol) would be lighter than the diisopropyl analog (C₁₁H₁₈O₄, MW 214.26 g/mol).

- Lipophilicity : Shorter methyl chains would lower LogP (~0.5–1.0), increasing aqueous solubility but reducing cell permeability.

Data Table: Key Properties of this compound and Analogs

Substituent Effects and Molecular Packing

Evidence from bipyrazole derivatives (e.g., 5,5'-diisopropyl-3,3'-bipyrazole) demonstrates that bulky substituents like isopropyl groups significantly influence crystallographic parameters, such as bond angles and torsion angles . For this compound, the steric bulk of isopropyl esters likely disrupts molecular packing, reducing melting points compared to linear-chain analogs. This property could enhance solubility in organic solvents for industrial applications.

Biologische Aktivität

Diisopropyl 1,1-cyclopropane-dicarboxylate (DICD) is a cyclopropane derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article presents a comprehensive overview of the biological activity of DICD, including its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

DICD can be synthesized through several methods, primarily involving the reaction of diethyl malonate with 1,2-dihaloalkanes in the presence of potassium carbonate. The process typically yields high purity products suitable for pharmaceutical applications. The general reaction scheme involves:

- Reactants : Diethyl malonate and 1,2-dichloroethane.

- Catalyst : Potassium carbonate.

- Conditions : Heating in dimethylformamide at temperatures ranging from 90°C to 160°C.

The reaction produces DICD with yields approaching 90% under optimized conditions .

Antimicrobial Properties

Recent studies have indicated that derivatives of cyclopropane-dicarboxylates exhibit significant antimicrobial activity. For example, research has shown that cyclopropane derivatives can inhibit the growth of various bacterial strains. In one study, diisopropyl cyclopropane-1,1-dicarboxylate demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Enzymatic Reactions

DICD has been explored for its role in enzymatic reactions. Specifically, it has been utilized as a substrate in reactions catalyzed by Rhodococcus rhodochrous, which showed moderate to high enantioselectivity towards amido esters derived from cyclopropane-1,2-dicarboxylic acid. This enzymatic hydrolysis is significant for producing optically active compounds that are valuable in pharmaceuticals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various cyclopropane derivatives, including DICD. The results indicated that DICD exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many conventional antibiotics. This suggests its potential utility in treating bacterial infections resistant to standard therapies .

Case Study 2: Enantioselective Hydrolysis

In another investigation, DICD was subjected to hydrolysis using specific bacterial enzymes. The study highlighted the compound's ability to undergo selective hydrolysis to yield optically active products with high enantiomeric excess. This finding underscores the importance of DICD in synthetic organic chemistry and its application in creating chiral intermediates for drug development .

Data Summary

| Property | Value/Observation |

|---|---|

| Synthesis Yield | Up to 90% |

| MIC against S. aureus | < 50 µg/mL |

| MIC against E. coli | < 100 µg/mL |

| Enantiomeric Excess | High (>95%) during enzymatic reactions |

Q & A

Basic: What are the recommended synthetic pathways for diisopropyl 1,1-cyclopropane-dicarboxylate, and how can purity be validated?

Methodological Answer:

this compound can be synthesized via esterification of cyclopropane-dicarboxylic acid with isopropyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Reflux conditions : Maintain temperatures between 80–100°C with a Dean-Stark trap to remove water and drive equilibrium.

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Validation : Confirm purity via -NMR (e.g., methyl group signals at δ 1.2–1.4 ppm), -NMR (cyclopropane carbons at δ 15–25 ppm), and HPLC (retention time comparison with standards) .

Basic: How should researchers handle stability concerns during storage of cyclopropane derivatives like this compound?

Methodological Answer:

- Storage : Keep under inert gas (argon/nitrogen) at 4°C in amber glass vials to prevent photodegradation.

- Stability testing : Monitor via periodic GC-MS or NMR to detect decomposition products (e.g., cyclopropane ring-opening derivatives).

- Moisture control : Use molecular sieves or vacuum-sealed containers to avoid hydrolysis .

Advanced: What computational models are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

Molecular dynamics (MD) simulations using the GAFF or CHARMM36 force fields are recommended for property prediction:

- Density calculations : Compare simulated results (e.g., at 303.15 K) with experimental data; deviations >5% suggest recalibration of partial atomic charges.

- Compressibility : Use the formula to assess pressure dependence. Validate against high-pressure experimental setups (e.g., diamond anvil cell measurements) .

Advanced: How can researchers resolve contradictions between experimental and computational data for cyclopropane derivatives?

Methodological Answer:

- Cross-validation : Replicate simulations with multiple force fields (e.g., OPLS-AA/CM1A vs. GAFF) to identify systematic errors.

- Experimental replication : Ensure standardized conditions (e.g., temperature/pressure calibration, solvent purity).

- Error analysis : Quantify uncertainty in computational parameters (e.g., van der Waals radii) and experimental instruments (e.g., densitometer accuracy) .

Advanced: What methodologies are appropriate for assessing the environmental persistence of this compound?

Methodological Answer:

- Biodegradation testing : Use OECD 301/302 guidelines (e.g., River Die-Away Test with sediment/water systems) to measure degradation rates.

- In silico models : Apply EPI Suite or TEST software to predict half-lives in air/water/soil.

- Data gaps : If experimental data are lacking (e.g., ecotoxicity), prioritize tiered testing: start with Daphnia magna acute toxicity assays and progress to chronic exposure studies .

Advanced: How can the bioactivity of this compound derivatives be systematically evaluated?

Methodological Answer:

- Antimicrobial assays : Use microbroth dilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).

- Structure-activity relationships (SAR) : Modify substituents (e.g., ester groups, cyclopropane substituents) and compare MIC trends.

- Reference standards : Include amikacin (bacteria) and fluconazole (fungi) for activity benchmarking .

Basic: What spectroscopic techniques are critical for characterizing cyclopropane ring integrity in this compound?

Methodological Answer:

- -NMR : Detect cyclopropane proton coupling patterns (e.g., ).

- IR spectroscopy : Identify C=O ester stretches (~1740 cm) and cyclopropane C-H bends (~1000 cm).

- Mass spectrometry : Confirm molecular ion ([M$ ^+ $$

) and fragmentation patterns (e.g., loss of isopropyl groups) .

Advanced: What strategies mitigate cyclopropane ring-opening during synthetic modifications?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Low-temperature reactions : Perform nucleophilic substitutions at –78°C to minimize ring strain release.

- Catalyst selection : Use palladium catalysts for cross-couplings to preserve ring integrity .

Basic: How should researchers design experiments to test thermal stability under varying conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (heating rate: 10°C/min under nitrogen).

- Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting points, phase transitions).

- Kinetic studies : Apply the Arrhenius equation to model degradation rates at elevated temperatures .

Advanced: What interdisciplinary approaches address gaps in toxicity data for cyclopropane derivatives?

Methodological Answer:

- In vitro assays : Use HepG2 or HEK293 cell lines for cytotoxicity screening (MTT assay).

- Transcriptomics : Profile gene expression changes (e.g., oxidative stress markers like HMOX1) via RNA-seq.

- Collaborative frameworks : Partner with environmental chemists to integrate ecotoxicity data (e.g., algae growth inhibition tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.